molecular formula C12H7BrCl2 B599959 2/'-Bromo-3,4-dichloro-biphenyl CAS No. 100125-59-5

2/'-Bromo-3,4-dichloro-biphenyl

Cat. No.: B599959
CAS No.: 100125-59-5
M. Wt: 301.992
InChI Key: PDYLXURAATUFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2/'-Bromo-3,4-dichloro-biphenyl is an organic compound that belongs to the class of halogenated biphenyls These compounds are characterized by the presence of two benzene rings connected by a single bond, with various halogen atoms (bromine and chlorine in this case) attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2/'-Bromo-3,4-dichloro-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 3,4-dichlorobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2/'-Bromo-3,4-dichloro-biphenyl can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, or sulfonation reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated biphenyls.

    Nucleophilic Substitution: Products include hydroxyl, amino, or thiol-substituted biphenyls.

    Oxidation and Reduction: Products include quinones or reduced biphenyl derivatives.

Scientific Research Applications

2/'-Bromo-3,4-dichloro-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2/'-Bromo-3,4-dichloro-biphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,4-dichlorobenzene: Another halogenated biphenyl with similar chemical properties but different substitution patterns.

    3,4-Dichlorobenzyl bromide: A related compound with a bromine atom attached to a benzyl group instead of a biphenyl structure.

    2-Bromo-3,4-dichlorophenylacetylene: A compound with an acetylene group attached to the benzene ring, offering different reactivity.

Uniqueness

2/'-Bromo-3,4-dichloro-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-(2-bromophenyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYLXURAATUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.